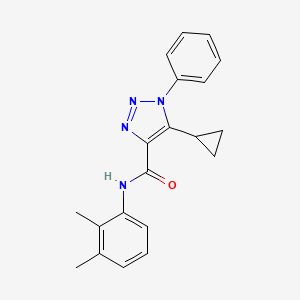

5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-13-7-6-10-17(14(13)2)21-20(25)18-19(15-11-12-15)24(23-22-18)16-8-4-3-5-9-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNUGPIVZOIYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 332.407 g/mol

- CAS Number : 954829-12-0

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for 5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that triazole compounds can induce apoptosis in cancer cells by modulating pathways involving p53 and caspases .

- Targeting Specific Receptors : Molecular docking studies suggest that this compound may exhibit strong hydrophobic interactions with certain receptors, similar to known anticancer agents like Tamoxifen .

Biological Activity Data

The following table summarizes the biological activity data available for 5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide against various cancer cell lines:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| MDA-MB-231 (Breast Cancer) | 2.41 | Activation of caspase-dependent apoptosis |

| CEM (Acute Lymphoblastic Leukemia) | <0.5 | Cytotoxic effects leading to cell death |

| U937 (Monocytic Leukemia) | <0.5 | Apoptotic induction through mitochondrial pathway |

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of various triazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxicity against MCF-7 and U937 cell lines with IC values below 1 μM. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner .

Case Study 2: Mechanistic Insights

Further research utilized Western blot analysis to explore the underlying mechanisms of action. The compound was found to increase p53 expression levels and promote caspase-3 cleavage in treated cells, indicating a clear apoptotic pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.